molecular formula C15H24N6O3 B14423246 2-Methylalanyl-L-histidyl-L-prolinamide CAS No. 83286-10-6

2-Methylalanyl-L-histidyl-L-prolinamide

Cat. No.: B14423246
CAS No.: 83286-10-6
M. Wt: 336.39 g/mol
InChI Key: WPFHGEITNXUYMB-QWRGUYRKSA-N
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Description

2-Methylalanyl-L-histidyl-L-prolinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of three amino acids: 2-methylalanine, L-histidine, and L-proline, linked together by peptide bonds. Its structure and properties make it a subject of study in medicinal chemistry, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylalanyl-L-histidyl-L-prolinamide typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then activated using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to form peptide bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers. The use of high-performance liquid chromatography (HPLC) ensures the separation and purification of the desired peptide from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Methylalanyl-L-histidyl-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidinesulfoxide or histidinesulfone.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide chain.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral to slightly basic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield histidinesulfoxide, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

2-Methylalanyl-L-histidyl-L-prolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylalanyl-L-histidyl-L-prolinamide involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, influencing enzymatic activity and protein folding. The proline residue introduces conformational constraints, affecting the overall structure and function of the peptide. These interactions can modulate signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylalanyl-L-histidyl-L-prolinamide is unique due to its specific amino acid sequence and the presence of 2-methylalanine, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable tool for studying peptide interactions and developing novel therapeutic agents .

Properties

CAS No.

83286-10-6

Molecular Formula

C15H24N6O3

Molecular Weight

336.39 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H24N6O3/c1-15(2,17)14(24)20-10(6-9-7-18-8-19-9)13(23)21-5-3-4-11(21)12(16)22/h7-8,10-11H,3-6,17H2,1-2H3,(H2,16,22)(H,18,19)(H,20,24)/t10-,11-/m0/s1

InChI Key

WPFHGEITNXUYMB-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N)N

Canonical SMILES

CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)N

Origin of Product

United States

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